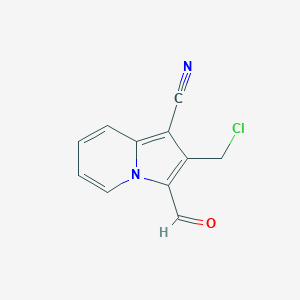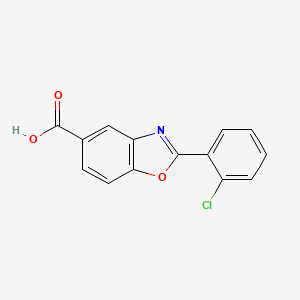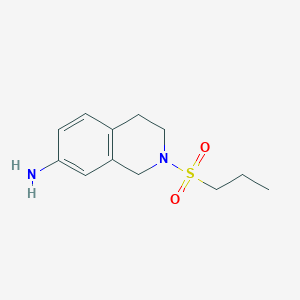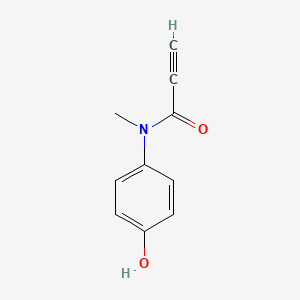
methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate
Descripción general
Descripción
Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate, also known as 2E-MCPN, is an organic compound with a wide range of applications in the scientific and medical fields. It is widely used in the synthesis of various compounds and has been studied for its potential applications in drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
1. Synthesis and Biological Activity
Methyl nitrophenyl acrylate, including variants similar to methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate, has been synthesized to enhance its biological activity. Studies have shown that these compounds have significant cytotoxic effects against cancer cells, such as P388 Murine Leukemia, indicating potential applications in cancer research (Ernawati & Khoirunni’mah, 2015).
2. Electrochemical Properties and Anticancer Activity
Electrochemical studies of methyl nitrophenyl acrylate derivatives highlight their reduction behavior and interactions with biological molecules like glutathione. These properties contribute to understanding their mechanism as anticancer agents, particularly as bioreductive agents with a glutathione depleting function (Goulart et al., 2007).
3. Polymer Synthesis and Characterization
Various studies have focused on the synthesis and characterization of polymers incorporating nitrophenyl acrylate derivatives. These polymers have been analyzed for their molecular weights, thermal properties, and copolymer compositions, which are crucial for applications in material science and engineering (Thamizharasi et al., 1996; Thamizharasi et al., 1999).
4. Antimalarial Agents
Research into novel antimalarial agents has identified compounds like [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as promising leads. These compounds' structural features, such as specific acyl residues, are crucial for their efficacy against drug-resistant strains of Plasmodium falciparum (Wiesner et al., 2003).
5. Advanced Material Applications
Methyl nitrophenyl acrylate derivatives have been used to develop advanced materials with unique properties. For instance, polymers with aggregation-induced emission characteristics have been synthesized for potential applications in sensing nitroaromatic explosives, demonstrating the versatility of these compounds in creating sensitive and selective detection materials (Zhou et al., 2014).
Propiedades
IUPAC Name |
methyl (E)-3-(4-chloro-3-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c1-16-10(13)5-3-7-2-4-8(11)9(6-7)12(14)15/h2-6H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVWYUZVGLAMBS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



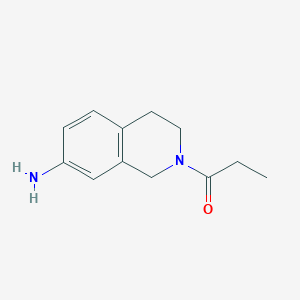
![N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B1414796.png)
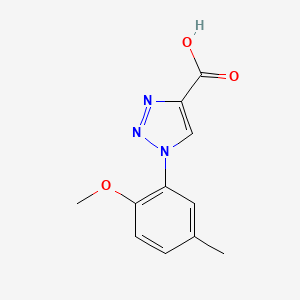
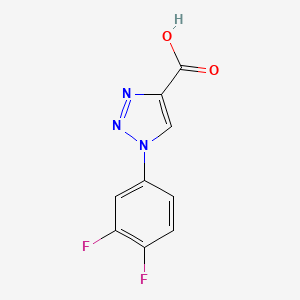
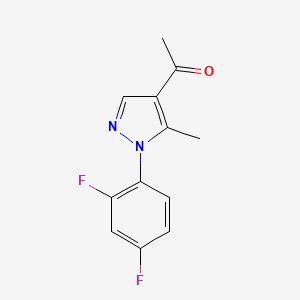

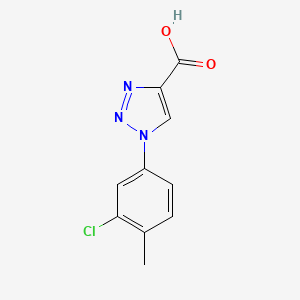
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414809.png)

